2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline
Overview
Description
2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with two phenyl groups attached at the 2 and 4 positions, and a tetrahydro ring system at the 5, 6, 7, and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with diarylidencyclohexanones in pyridine solution. The reaction is typically carried out by heating the mixture at 100°C for 24 hours, resulting in yields ranging from 47% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: Substitution reactions can occur at the phenyl groups or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various tetrahydroquinazoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various microorganisms.
Medicine: Research has indicated its potential as an anti-parasitic and antitumor agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes in microorganisms, leading to their growth inhibition . In cancer research, the compound may interfere with cellular pathways involved in tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline: Known for its anti-parasitic and antitumor activities.
Quinazolinone derivatives: These compounds share a similar quinazoline core and exhibit diverse biological activities.
Uniqueness
2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and tetrahydro ring system, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2,4-diphenyl-5,6,7,8-tetrahydroquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(22-19)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKKRJIWHXPMJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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